![molecular formula C13H17N3O2 B13006318 tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core
Vorbereitungsmethoden
The synthesis of tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of bases and solvents to facilitate the cyclization and substitution reactions .
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for larger production. The use of automated synthesis and purification techniques can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups using appropriate reagents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate: This compound has a similar structure but differs in the position of the methyl group.
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic core but have different substituents and properties.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16(4)11-7-10-9(8-15-11)5-6-14-10/h5-8,14H,1-4H3 |
InChI-Schlüssel |
GMILLZXDEQQBJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C2C=CNC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13006241.png)
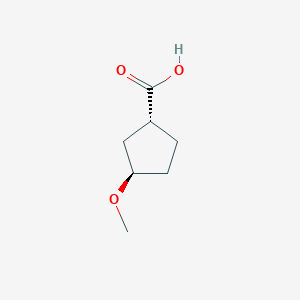
![Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006283.png)
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B13006287.png)
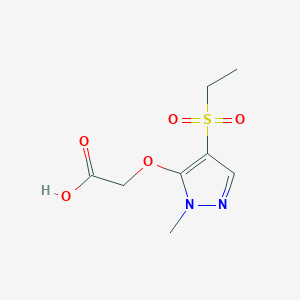

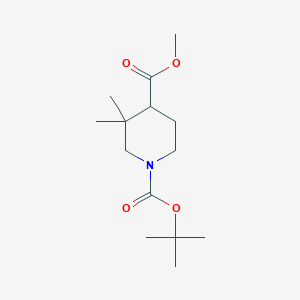
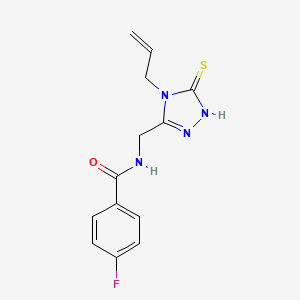
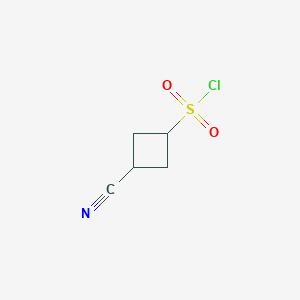

![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)


